N2-Propylpyridine-2,3-diamine
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Overview
Description
N2-Propylpyridine-2,3-diamine is a chemical compound with the molecular formula C8H13N3 and a molecular weight of 151.21 g/mol . It is primarily used in research and development settings and is not intended for medicinal, household, or other uses . This compound is known for its unique properties, making it valuable in various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-Propylpyridine-2,3-diamine typically involves the reaction of 2,3-diaminopyridine with propyl halides under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
N2-Propylpyridine-2,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the propyl group can be replaced with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N2-propyl-2,3-pyridinedione, while substitution reactions can produce various N2-alkyl-2,3-pyridinediamine derivatives .
Scientific Research Applications
N2-Propylpyridine-2,3-diamine has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological molecules and pathways.
Medicine: Explored for its potential therapeutic properties, although not yet approved for medicinal use.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N2-Propylpyridine-2,3-diamine involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is believed to modulate certain enzymatic activities and receptor interactions, leading to its observed effects in various biological systems .
Comparison with Similar Compounds
Similar Compounds
- N2-Methyl-2,3-pyridinediamine
- N2-Ethyl-2,3-pyridinediamine
- N2-Butyl-2,3-pyridinediamine
Uniqueness
N2-Propylpyridine-2,3-diamine is unique due to its specific propyl group, which influences its chemical reactivity and biological interactions. Compared to its methyl, ethyl, and butyl analogs, the propyl group provides distinct steric and electronic properties, making it valuable for specific research applications .
Properties
IUPAC Name |
2-N-propylpyridine-2,3-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-2-5-10-8-7(9)4-3-6-11-8/h3-4,6H,2,5,9H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLIOGACEAYALGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C=CC=N1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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